N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide
Description
N-[2-(Dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-methylphenyl group and a dimethylaminoethyl side chain. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-11-6-4-5-7-12(11)10-17(15,16)13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJKEKIATMMBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylmethanesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfonamides
Scientific Research Applications
Structural Features
The compound features a dimethylamino group, which enhances its solubility and reactivity, and a methanesulfonamide moiety that is critical for its biological activity. The presence of the 2-methylphenyl group contributes to its pharmacological properties.
Organic Synthesis
N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide serves as a versatile reagent in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as:
- Substitution Reactions : The dimethylamino group can be substituted with other functional groups.
- Reduction Reactions : The nitro group can be reduced to an amino group, facilitating further chemical transformations.
Biological Research
The compound is studied for its role as a biochemical probe, particularly due to its ability to interact with specific biological targets:
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be useful for drug development.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis, suggesting this compound may also exhibit anticancer properties.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Therapeutic Applications : Investigated as a precursor for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
- Antiarrhythmic Properties : Some studies suggest potential use in treating cardiac arrhythmias due to its structural similarities with known antiarrhythmic agents.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Anticancer Studies
In vitro studies have demonstrated that related sulfonamides can significantly inhibit cancer cell growth across various lines. For instance:
- A study showed that compounds similar to this compound induced apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology.
Antimicrobial Efficacy
Research has indicated that structurally related sulfonamide derivatives exhibit antimicrobial activity against pathogens like Mycobacterium tuberculosis. This suggests that this compound could also possess similar properties worth exploring.
Enzyme Interaction Studies
Studies investigating the interaction of this compound with specific enzymes have shown promising results regarding its potential as an enzyme inhibitor. Further research is necessary to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activities and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Surufatinibum (N-[2-(Dimethylamino)ethyl]-1-[3-({4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl}amino)phenyl]methanesulfonamide)
Structural Similarities :
- Both compounds share the N-[2-(dimethylamino)ethyl]methanesulfonamide backbone.
- The 2-methylphenyl group in the target compound is replaced with a more complex 3-aminophenyl-pyrimidine-indole moiety in surufatinibum.
Functional Differences :
- Surufatinibum is a tyrosine kinase inhibitor used in cancer therapy, leveraging its extended aromatic system for target binding .
- The target compound’s simpler structure may limit its kinase inhibition but could enhance selectivity for other targets, such as ion channels or neurotransmitter receptors.
Data Comparison :
| Property | Target Compound | Surufatinibum |
|---|---|---|
| Molecular Weight | ~324.45 g/mol | ~630.78 g/mol |
| Key Functional Groups | 2-methylphenyl, dimethylaminoethyl | Pyrimidine, indole, aminophenyl |
| Application | Research compound | Approved anticancer drug |
USP Sumatriptan Succinate Related Compound A
Structural Similarities :
Functional Differences :
- Related to sumatriptan, a serotonin receptor agonist used for migraines.
- The indole moiety enhances binding to serotonin receptors, whereas the target compound’s 2-methylphenyl group may favor different receptor interactions.
Data Comparison :
| Property | Target Compound | Sumatriptan Related Compound A |
|---|---|---|
| Molecular Weight | ~324.45 g/mol | 613.77 g/mol |
| Key Functional Groups | 2-methylphenyl | Indole, succinate salt |
| Application | Research compound | Pharmacopeial reference standard |
Tolylfluanid and Dichlofluanid (Pesticide Sulfonamides)
Structural Similarities :
Functional Differences :
- Tolylfluanid and dichlofluanid are fungicides with dichloro and fluoro substituents, enhancing their pesticidal activity.
- The dimethylaminoethyl group in the target compound introduces basicity, which is absent in these pesticides.
Data Comparison :
| Property | Target Compound | Tolylfluanid |
|---|---|---|
| Molecular Weight | ~324.45 g/mol | 328.25 g/mol |
| Key Functional Groups | Dimethylaminoethyl | Dichloro, fluoro, methylphenyl |
| Application | Research compound | Agricultural fungicide |
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
Structural Similarities :
Functional Differences :
Data Comparison :
| Property | Target Compound | N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide |
|---|---|---|
| Molecular Weight | ~324.45 g/mol | ~305.37 g/mol |
| Key Functional Groups | Dimethylaminoethyl | Ethyl, methoxyphenyl |
| Application | Research compound | Structural model for sulfonamide derivatives |
Key Research Findings and Implications
- Pharmacological Potential: The dimethylaminoethyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .
- Selectivity : Structural simplification compared to surufatinibum or sumatriptan-related compounds could reduce off-target effects but may also limit potency .
- Synthetic Flexibility : The sulfonamide core allows modular substitution, enabling optimization for specific applications (e.g., antimicrobial vs. anticancer) .
Biological Activity
N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide, often referred to as a sulfonamide compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a dimethylaminoethyl chain and a 2-methylphenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Some key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for inflammatory processes and cancer progression.
- Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), influencing cell signaling pathways related to pain, inflammation, and cancer cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies depending on the specific strain and concentration used. For example, studies have demonstrated its ability to inhibit growth in certain bacterial strains, suggesting its potential as an antibiotic agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines by inhibiting key enzymes involved in the inflammatory response, such as mPGES-1, which is crucial for prostaglandin E2 synthesis .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. It has demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting their proliferation through modulation of signaling pathways associated with cell survival and death .
Case Studies and Research Findings
A summary of key studies highlighting the biological activity of this compound is presented below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
